molecular formula C14H11I2NO B11565794 2,4-Diiodo-6-[(E)-[(3-methylphenyl)imino]methyl]phenol

2,4-Diiodo-6-[(E)-[(3-methylphenyl)imino]methyl]phenol

Cat. No.: B11565794
M. Wt: 463.05 g/mol
InChI Key: STVIFGOOTPXART-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diiodo-6-[(E)-[(3-methylphenyl)imino]methyl]phenol is a synthetic organic compound characterized by the presence of two iodine atoms, a phenol group, and an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diiodo-6-[(E)-[(3-methylphenyl)imino]methyl]phenol typically involves the condensation of 2,4-diiodophenol with 3-methylbenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Diiodo-6-[(E)-[(3-methylphenyl)imino]methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine linkage can be reduced to form amines.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2,4-Diiodo-6-[(E)-[(3-methylphenyl)imino]methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Diiodo-6-[(E)-[(3-methylphenyl)imino]methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the imine linkage can interact with nucleophilic sites. The iodine atoms may also play a role in modulating the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diiodo-6-[(E)-[(4-methoxyphenyl)imino]methyl]phenol
  • 2,4-Diiodo-6-[(E)-[(3-isopropoxyphenyl)imino]methyl]phenol
  • 2,4-Diiodo-6-[(E)-[(3,4-dimethoxyphenyl)imino]methyl]phenol

Uniqueness

2,4-Diiodo-6-[(E)-[(3-methylphenyl)imino]methyl]phenol is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound provides distinct properties compared to its analogs.

Properties

Molecular Formula

C14H11I2NO

Molecular Weight

463.05 g/mol

IUPAC Name

2,4-diiodo-6-[(3-methylphenyl)iminomethyl]phenol

InChI

InChI=1S/C14H11I2NO/c1-9-3-2-4-12(5-9)17-8-10-6-11(15)7-13(16)14(10)18/h2-8,18H,1H3

InChI Key

STVIFGOOTPXART-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=CC2=C(C(=CC(=C2)I)I)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.